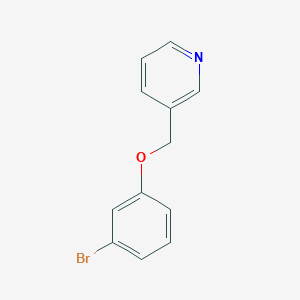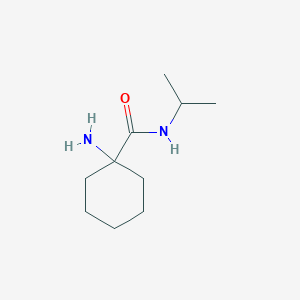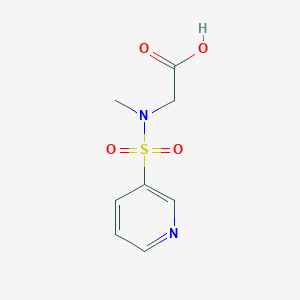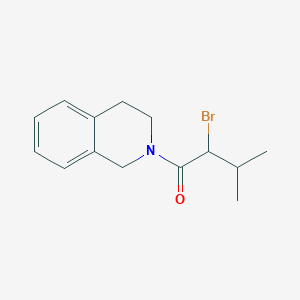
N-(2,2,2-三氟乙基)环戊胺
描述
N-(2,2,2-Trifluoroethyl)cyclopentanamine is a chemical compound with the molecular formula C7H12F3N . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular weight of N-(2,2,2-trifluoroethyl)cyclopentanamine is 167.17 . The InChI code for this compound is 1S/C7H12F3N/c8-7(9,10)5-11-6-3-1-2-4-6/h6,11H,1-5H2 .Chemical Reactions Analysis
N-(2,2,2-Trifluoroethyl)cyclopentanamine has been involved in the synthesis of chiral fluorospiroindole derivatives . These reactions have resulted in high yields (70–95%) with excellent diastereo- and enantioselectivities .Physical and Chemical Properties Analysis
N-(2,2,2-Trifluoroethyl)cyclopentanamine is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 138.1±40.0 °C at 760 mmHg .科学研究应用
合成和生物作用
N-(2,2,2-三氟乙基)环戊胺及其衍生物已被研究其各种生物活性。例如,N-2,2,2-三氟乙基-2-(3,4-二羟基苯基)乙胺被合成并与多巴胺及其类似物进行比较,以了解其在大鼠纹状体中对腺苷酸环化的活性以及在兔肾和耳动脉中的松弛作用。这些研究有助于理解这些化合物及其潜在治疗应用的生物作用(O'Donnell, Azzaro, & Urquilla, 1980)。
神经退行性疾病研究
与N-(2,2,2-三氟乙基)环戊胺相关的化合物已被评估其在治疗神经退行性疾病中的潜力。例如,对环丝氨酸(一种作用于N-甲基-D-天冬氨酸(NMDA)受体的化合物)的研究探讨了其在阿尔茨海默病中的作用,突出了类似化合物在记忆过程和神经变性中的作用(Mohr et al., 1995)。
成像和诊断应用
开发用于对大脑中NMDA受体进行成像的正电子发射断层扫描(PET)配体涉及类似于N-(2,2,2-三氟乙基)环戊胺的化合物。这些研究对于了解大脑功能和诊断神经退行性疾病至关重要(Christiaans et al., 2014)。
药理学和神经毒性
对与N-(2,2,2-三氟乙基)环戊胺在结构上相关的化合物的药理特性和神经毒性潜力的研究有助于药物开发和了解新治疗剂的安全性(Cozzi et al., 1998)。
化学合成和表征
关于含有N'-环戊基取代的N,N-双吡唑基甲胺(一种与N-(2,2,2-三氟乙基)环戊胺相关的化合物)的配合物的合成和结构表征的研究有助于化学合成和材料科学领域(Shin et al., 2016)。
安全和危害
属性
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclopentanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-11-6-3-1-2-4-6/h6,11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZJAXDALRSDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017024-34-8 | |
| Record name | N-(2,2,2-trifluoroethyl)cyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B3199559.png)
![1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene](/img/structure/B3199562.png)
![3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid](/img/structure/B3199565.png)
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B3199573.png)
![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)



![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)



amine](/img/structure/B3199679.png)
